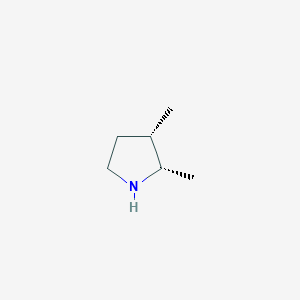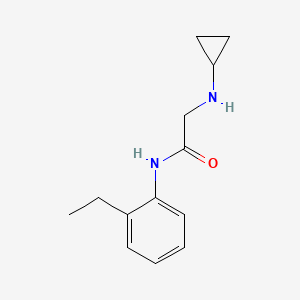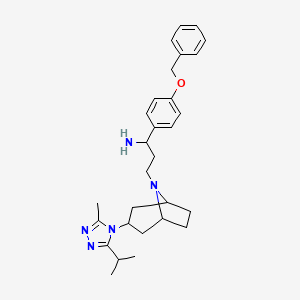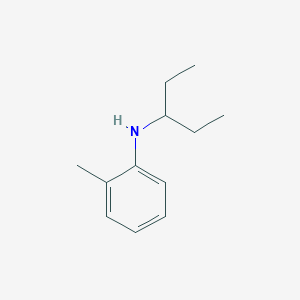
1,1-Diisopropylguanidine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-ジイソプロピルグアニジン硫酸塩: は、分子式C7H19N3O4S の化学化合物です。化学、生物学、産業など、さまざまな分野での用途で知られています。この化合物は、グアニジン部分に2つのイソプロピル基が結合した独特の構造が特徴であり、研究開発の現場でよく使用されています。
2. 製法
合成経路と反応条件: 1,1-ジイソプロピルグアニジン硫酸塩は、適切な出発物質を用いた一連の化学反応によって合成できます。一般的な方法の1つは、グアニジンとイソプロピルアミンを制御された条件下で反応させて、1,1-ジイソプロピルグアニジンを生成することです。この中間体を次に硫酸で処理すると、硫酸塩が生成されます。
工業的製造方法: 工業的な設定では、1,1-ジイソプロピルグアニジン硫酸塩の製造には、通常、高収率と高純度を確保するために、最適化された条件による大規模反応が伴います。このプロセスには、蒸留、結晶化、精製などの手順が含まれる場合があります。
3. 化学反応の分析
反応の種類: 1,1-ジイソプロピルグアニジン硫酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。
還元: この化合物は、還元されて、化合物の還元形を生成することもできます。
置換: グアニジン部分は、さまざまな試薬との置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬を、置換反応に使用することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって酸化誘導体が生成される場合があり、置換反応によってさまざまな置換グアニジン化合物が生成される可能性があります。
4. 科学研究での応用
1,1-ジイソプロピルグアニジン硫酸塩は、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、および特定の化学反応における触媒として使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 医薬品候補としての使用など、その潜在的な治療用途を探る研究が進行中です。
産業: 特殊化学品の製造、および他の化合物の合成における中間体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Diisopropylguanidine sulfate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of guanidine with isopropylamine under controlled conditions to form 1,1-diisopropylguanidine. This intermediate is then treated with sulfuric acid to yield the sulfate salt.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions: 1,1-Diisopropylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: The guanidine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidine compounds.
科学的研究の応用
1,1-Diisopropylguanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
1,1-ジイソプロピルグアニジン硫酸塩の作用機序には、特定の分子標的と経路との相互作用が関与しています。グアニジン部分は、さまざまな酵素や受容体と相互作用し、細胞プロセスに変化をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物:
グアニジン: イソプロピル置換基を持たない、同様の官能基を持つ、より単純な化合物です。
1,1-ジメチルグアニジン: イソプロピル基の代わりにメチル基を持つ、同様の構造です。
1,1-ジエチルグアニジン: イソプロピル基の代わりにエチル基を持つ、同様の構造です。
独自性: 1,1-ジイソプロピルグアニジン硫酸塩は、その特定の構造のためにユニークであり、その構造は異なる化学的および物理的特性を付与します。イソプロピル基の存在は、その反応性、溶解性、および他の分子との相互作用に影響を与える可能性があり、さまざまな研究および工業的用途における貴重な化合物となっています。
特性
分子式 |
C7H19N3O4S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC名 |
1,1-di(propan-2-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/C7H17N3.H2O4S/c1-5(2)10(6(3)4)7(8)9;1-5(2,3)4/h5-6H,1-4H3,(H3,8,9);(H2,1,2,3,4) |
InChIキー |
XPXLDXYVQJWKPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)


![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
